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Compound of Interest

Compound Name: ODM-203

Cat. No.: B8093364

Note: The initial request specified ODM-203. However, based on the provided core
requirements focusing on steroid hormone biosynthesis, this document details the preclinical
data for ODM-208, a first-in-class, selective, nonsteroidal oral inhibitor of CYP11A1. ODM-203
is a distinct compound that selectively inhibits FGFR and VEGFR.[1][2] It is presumed the
user's interest lies in the inhibition of steroidogenesis.

Introduction

ODM-208 is a potent and selective inhibitor of the enzyme CYP11A1, which catalyzes the initial
and rate-limiting step in steroid hormone biosynthesis.[3][4] By targeting CYP11A1, ODM-208
effectively halts the production of all steroid hormones.[3] This mechanism of action makes it a
promising therapeutic agent for hormone-dependent cancers, such as castration-resistant
prostate cancer (CRPC). Preclinical studies have demonstrated its efficacy in inhibiting tumor
growth in relevant animal models.[3][4] These application notes provide a summary of the key
preclinical findings and detailed protocols for the administration and evaluation of ODM-208.

Data Presentation
Table 1: In Vivo Efficacy of ODM-208 in a VCaP CRPC
Xenograft Model
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. Administr
Animal Treatmen . Treatmen Referenc
Dosage ation ) Outcome
Model t Group t Duration e
Route
Male SCID
mice with ) Not Tumor
Control Vehicle Oral N [31[4]
VCaP Specified Growth
xenografts
Male SCID
mice with Not Not Tumor
ODM-208 - Oral - ) [31[4]
VCaP Specified Specified Repression
xenografts

Further specific quantitative data on tumor volume, treatment duration, and dosage from the

preclinical studies were not available in the public search results.

Animal Model

Dosage Range

Administration

Route

Key Findings Reference

Rats

Not Specified

Not Specified

Toxicity findings
were related to
CYP11A1

inhibition and

[3]4]

were reversible.

Beagle Dogs

Not Specified

Not Specified

Toxicity findings
were related to
CYP11A1

inhibition and

[3]4]

were reversible.

Specific dosage levels and detailed toxicity profiles were not available in the public search

results.

Experimental Protocols
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VCaP Xenograft Model for Efficacy Studies

This protocol outlines the establishment and use of the VCaP human prostate cancer cell line

in a subcutaneous xenograft model in immunodeficient mice to assess the in vivo anti-tumor
activity of ODM-208.

Materials:

VCaP human prostate cancer cells

Matrigel (BD Biosciences)

Male NOD/SCID or SCID mice (5-6 weeks old)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

ODM-208 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Anesthesia (e.qg., isoflurane)

Procedure:

Cell Culture: Culture VCaP cells in RPMI-1640 supplemented with 10% FBS at 37°C in a
humidified atmosphere with 5% CO2.

Cell Preparation for Implantation: Harvest logarithmically growing VCaP cells and resuspend
them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 1076 cells per 100

ML.[5]
Tumor Implantation:
o Anesthetize the mice using isoflurane.

o Subcutaneously inject 100 uL of the cell suspension into the flank of each mouse.[5]
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e Tumor Growth Monitoring:
o Monitor the mice regularly for tumor formation.

o Once tumors are palpable, measure the tumor dimensions (length and width) with calipers
two to three times per week.

o Calculate tumor volume using the formula: Volume = (Length x Width"2) / 2.
e Treatment Initiation:

o When tumors reach a predetermined size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.

e Drug Administration:

o Administer ODM-208 orally at the desired dosage and schedule.

o Administer the vehicle control to the control group following the same schedule.
» Efficacy Evaluation:

o Continue to monitor tumor growth and body weight throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
weight, histopathology, biomarker analysis).

In Vitro CYP11A1 Inhibition Assay

This protocol describes an assay to evaluate the inhibitory activity of ODM-208 on the
CYP11A1 enzyme in a cellular context using the NCI-H295R adrenocortical carcinoma cell line.

Materials:
e NCI-H295R cells

e Cell culture medium (e.g., DMEM/F12) supplemented with appropriate serum and growth
factors
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ODM-208
Control inhibitor (e.g., abiraterone)
DMSO (vehicle)

LC-MS/MS system for steroid hormone analysis

Procedure:

Cell Culture: Culture NCI-H295R cells in a suitable medium until they reach the desired
confluency.

Compound Treatment:
o Prepare serial dilutions of ODM-208 and control compounds in the cell culture medium.

o Replace the medium in the cell culture plates with the medium containing the test
compounds or vehicle control (DMSO).

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the
inhibition of steroidogenesis.

Sample Collection: Collect the cell culture supernatant for the analysis of steroid hormone
levels.

Steroid Hormone Analysis:

o Quantify the concentrations of various steroid hormones (e.g., pregnenolone,
progesterone, testosterone) in the collected supernatant using a validated LC-MS/MS
method.[3][4]

Data Analysis:

o Determine the IC50 value for ODM-208 by plotting the percentage of inhibition of steroid
hormone production against the compound concentration.

Visualizations
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Caption: Mechanism of action of ODM-208 in inhibiting steroidogenesis.
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Caption: Experimental workflow for VCaP xenograft efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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